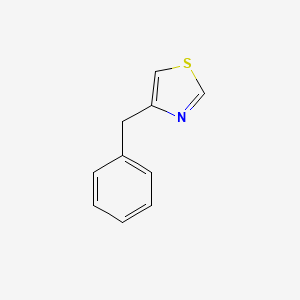

4-Benzylthiazole

描述

Structure

3D Structure

属性

分子式 |

C10H9NS |

|---|---|

分子量 |

175.25 g/mol |

IUPAC 名称 |

4-benzyl-1,3-thiazole |

InChI |

InChI=1S/C10H9NS/c1-2-4-9(5-3-1)6-10-7-12-8-11-10/h1-5,7-8H,6H2 |

InChI 键 |

JRPCAQCMKLEXSD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2=CSC=N2 |

产品来源 |

United States |

Synthetic Methodologies for 4 Benzylthiazole and Its Analogues

Modern Approaches in Benzothiazole (B30560) Synthesis

Contemporary synthetic methods for benzothiazole derivatives prioritize efficiency, atom economy, and the use of environmentally benign reagents and solvents. nih.govmdpi.com These approaches are often classified as either one-pot or sequential multistep syntheses. nih.govmdpi.com

One-Pot Synthetic Strategies

A notable one-pot synthesis of 2-benzylbenzothiazole involves the reaction of o-aminothiophenol with benzyl (B1604629) cyanide in acetic acid containing a catalytic amount of sulfuric acid. researchgate.net Another efficient one-pot method for producing various benzothiazole heterocycles is through the cyclocondensation of 2-aminothiophenol (B119425) and benzaldehyde (B42025) compounds under mild and green conditions. eurekaselect.com Researchers have also developed a one-pot, two-step synthesis for 2-(benzylsulfonyl)benzothiazole derivatives starting from 2-mercaptobenzothiazole (B37678) and benzyl halides in water. rsc.org This method is highlighted for its environmentally friendly approach. rsc.org

Furthermore, a one-pot, three-component reaction of substituted 2-aminobenzothiazoles, α-tetralone, and aromatic or heteroaromatic aldehydes in ethanol (B145695) with a catalytic amount of triethylamine (B128534) has been used to synthesize annulated benzothiazoloquinazolines. nih.gov

Interactive Data Table: One-Pot Syntheses of Benzothiazole Analogues

| Starting Materials | Reagents/Catalysts | Solvent | Product | Reference |

| o-Aminothiophenol, Benzyl cyanide | Sulfuric acid (catalytic) | Acetic acid | 2-Benzylbenzothiazole | researchgate.net |

| 2-Aminothiophenol, Benzaldehyde derivatives | Silica-supported Ni(II)-PLP-ONNO Schiff base/SBA-15 complex | Green/Mild conditions | Benzothiazole heterocycles | eurekaselect.com |

| 2-Mercaptobenzothiazole, Benzyl halides | KMnO₄, FeCl₃ | Water | 2-(Benzylsulfonyl)benzothiazole derivatives | rsc.org |

| 2-Aminobenzothiazoles, α-Tetralone, Aldehydes | Triethylamine (catalytic) | Ethanol | Annulated benzothiazoloquinazolines | nih.gov |

Sequential Multistep Synthesis

Sequential multistep synthesis involves the isolation and purification of intermediates at each stage of the reaction sequence. While often more time-consuming than one-pot strategies, this approach allows for greater control over each transformation and can be necessary for the synthesis of complex, highly functionalized molecules. mdpi.comlibretexts.org

The synthesis of complex molecules often requires a series of individual reactions where the product of one step serves as the starting material for the next. libretexts.org For instance, a multistep approach has been utilized to synthesize benzothiazole/semicarbazone/disulfoxide-containing products with antibacterial properties. nih.govmdpi.com This involved acylation with chloroacetyl chloride, followed by cyclization with thiourea (B124793) and subsequent condensation with aromatic aldehydes. nih.govmdpi.com

Another example is the synthesis of benzothiazole-1,3,4-oxadiazole heterocycles, which starts from 6-ethoxy-2-mercaptobenzothiazole (B156553) and proceeds through alkylation, hydrazinolysis, cyclization with carbon disulfide, and finally S-acylation. nih.govmdpi.com Similarly, the synthesis of certain thiazoloquinazolines has been achieved through a six or seven-step sequence starting from 2-amino-5-nitrobenzonitrile. researchgate.net

Interactive Data Table: Examples of Sequential Multistep Syntheses

| Starting Material | Key Intermediates/Reaction Steps | Final Product | Reference |

| 2-Aminobenzothiazole (B30445) | Acylation with chloroacetyl chloride, cyclization with thiourea, condensation with aldehydes | Benzothiazole/semicarbazone/disulfoxide products | nih.govmdpi.com |

| 6-Ethoxy-2-mercaptobenzothiazole | Alkylation, hydrazinolysis, cyclization with carbon disulfide, S-acylation | Benzothiazole-1,3,4-oxadiazole heterocycles | nih.govmdpi.com |

| 2-Amino-5-nitrobenzonitrile | Six or seven-step sequence | Thiazolo[5,4-f]quinazolines | researchgate.net |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium, copper, and ruthenium catalysts are prominently featured in the synthesis of benzothiazole derivatives.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for cross-coupling reactions and C-H functionalization. A versatile protocol for the direct arylation of benzothiazole with a variety of iodoarenes has been developed using a palladium catalyst promoted by silver in HFIP as the solvent at room temperature. rsc.org Another method involves the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C-H functionalization/intramolecular C-S bond formation process. nih.gov This reaction utilizes a catalytic system of Pd(II), Cu(I), and Bu4NBr. nih.gov

Furthermore, N-arylthioureas can be converted to 2-aminobenzothiazoles via a palladium-catalyzed intramolecular C-S bond formation and C-H functionalization, employing a Pd(PPh3)4/MnO2 cocatalytic system under an oxygen atmosphere. organic-chemistry.org Nano-sized, phosphine-free benzothiazole-based palladium(II) complexes have also been synthesized and shown to be efficient catalysts for Suzuki-Miyaura cross-coupling reactions in water under microwave irradiation. researchgate.net

Interactive Data Table: Palladium-Catalyzed Syntheses of Benzothiazole Derivatives

| Substrate | Catalyst/Reagents | Reaction Type | Product | Reference |

| Benzothiazole, Iodoarenes | Pd-catalyst, Ag-promoter, HFIP | Direct Arylation | Arylated Benzothiazoles | rsc.org |

| Thiobenzanilides | Pd(II), Cu(I), Bu4NBr | C-H Functionalization/C-S Bond Formation | 2-Substituted Benzothiazoles | nih.gov |

| N-Arylthioureas | Pd(PPh3)4, MnO2, O2 | Intramolecular C-S Bond Formation/C-H Functionalization | 2-Aminobenzothiazoles | organic-chemistry.org |

| Aryl halides, Arylboronic acids | Benzothiazole-based Pd(II) nano-complex | Suzuki-Miyaura Coupling | Biaryls | researchgate.net |

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of benzothiazoles. An efficient copper-catalyzed method has been developed for the formation of 2-substituted benzothiazoles via the condensation of 2-aminobenzenethiols with a wide range of nitriles, providing excellent yields. acs.org Another approach uses thiocarboxylic acids as a sulfur source for the synthesis of benzothiazole derivatives in the presence of CuI and 1,10-phenanthroline. acs.org

Microwave-assisted, copper-catalyzed synthesis of benzothiazole derivatives has been achieved in water, using CuI as the catalyst and 8-hydroxyquinoline (B1678124) as the ligand. researchgate.net Additionally, magnetic copper ferrite (B1171679) nanoparticles have been employed as a recoverable catalyst for the synthesis of benzothiazole derivatives, highlighting a green chemistry approach. jsynthchem.com

Interactive Data Table: Copper-Catalyzed Syntheses of Benzothiazole Derivatives

| Starting Materials | Catalyst/Reagents | Reaction Conditions | Product | Reference |

| 2-Aminobenzenethiols, Nitriles | Copper catalyst | Condensation | 2-Substituted Benzothiazoles | acs.org |

| (2-Iodophenylimino)triphenylphosphorane, Thiocarboxylic acids | CuI, 1,10-phenanthroline | Ullmann-type C–S coupling and Wittig condensation | Benzothiazole derivatives | acs.org |

| 2-Iodoanilines, Aldehydes | CuI, 8-hydroxyquinoline | Microwave-assisted, in water | Benzothiazole derivatives | researchgate.net |

| 4-Chlorobenzonitrile, 1,2-Phenylenediamine | Magnetic copper ferrite nanoparticles | Not specified | Benzimidazole, benzoxazole, and benzothiazole derivatives | jsynthchem.com |

Ruthenium-Catalyzed Oxidative Coupling

Ruthenium catalysts are effective for oxidative coupling reactions, which involve the formation of a new bond between two C-H or X-H bonds with the aid of an oxidant. unirioja.es While direct examples for 4-benzylthiazole are less common, ruthenium-catalyzed oxidative annulation and coupling reactions are well-established for the synthesis of related heterocyclic structures. mdpi.comorganic-chemistry.org For instance, ruthenium catalysts have been used for the oxidative coupling of primary amines with internal alkynes and the synthesis of spirobenzofuranones. mdpi.com An efficient ruthenium-catalyzed acceptorless dehydrogenative coupling reaction of primary alcohols with 2-aminophenol (B121084) has been introduced for the one-pot synthesis of benzoxazoles, a related heterocyclic system. researchgate.net These methodologies suggest potential pathways for the synthesis of substituted thiazoles through similar oxidative coupling strategies.

Condensation Reactions for Thiazole (B1198619) Ring Formation

Condensation reactions represent a cornerstone in the synthesis of the thiazole core, involving the formation of carbon-sulfur and carbon-nitrogen bonds to construct the heterocyclic ring.

Reactions Involving 2-Aminothiophenol and Carbonyl Compounds

The reaction between 2-aminothiophenol and carbonyl compounds, such as aldehydes or carboxylic acids, is a primary and widely utilized method for the synthesis of 2-substituted benzothiazoles, a class of compounds related to this compound. ekb.egtaylorandfrancis.commdpi.com In this reaction, the amino group of 2-aminothiophenol typically undergoes a condensation reaction with the carbonyl group of an aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring. ekb.eg

A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. For instance, a simple and environmentally friendly method utilizes a self-neutralizing acidic CO2-alcohol system to catalyze the reaction between 2-aminothiophenol and various aldehydes, yielding benzothiazole derivatives in moderate to good yields (55-87%). tandfonline.commdpi.com The mechanism involves the in situ formation of alkyl carbonic acid, which provides the necessary acidic environment for the condensation and cyclization steps. tandfonline.com Other approaches employ biocatalysts like bovine serum albumin (BSA) in water, affording excellent yields (79-93%) at room temperature. mdpi.com The use of molecular iodine as a mild Lewis acid catalyst under solvent-free conditions has also been reported for the condensation with N-protected amino acids. mdpi.com

Cyclization of Thioamide Derivatives

The cyclization of thioamides is a versatile and powerful strategy for constructing the thiazole ring system, directly relevant to the synthesis of compounds like this compound. Thioamides serve as crucial building blocks, providing the necessary nitrogen and sulfur atoms for the heterocycle. researchgate.net

One established route involves the reaction of thioamides with α-haloketones, known as the Hantzsch thiazole synthesis, a traditional method for forming the thiazole core. bepls.com More contemporary methods focus on developing milder and more efficient protocols. For example, Lewis acid-promoted reactions of thioamides with ethyl diazopyruvate can produce functionalized thiazole derivatives. koreascience.kr In these reactions, aromatic thioamides generally provide higher yields compared to their aliphatic counterparts. koreascience.kr

Furthermore, electrochemical methods offer a green and sustainable alternative. An electrochemical oxidative cyclization of enaminones with thioamides has been shown to produce thiazoles in good yields under metal- and oxidant-free conditions. organic-chemistry.org Another innovative approach involves the dehydrogenative cyclization of N-(hetero)arylthioamides, catalyzed by 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO) through an electrolytic process, to yield benzothiazoles. acs.org This method proceeds via a thioamidyl radical, which undergoes homolytic aromatic substitution to form the critical C–S bond. acs.org Oxidative cyclization of thioamides using agents like selenium dioxide (SeO2), zirconium dioxide (ZrO2), or potassium permanganate (B83412) (KMnO4) in an alkaline solution also leads to the formation of benzothiazoles. asianpubs.org

A notable solvent- and metal-free protocol utilizes tetrabromomethane (CBr4) as a catalyst to facilitate the reaction between N-methylthioamides and 2-aminothiophenols. rsc.org The mechanism is believed to involve the activation of the thioamide through halogen bonding, showcasing a modern organocatalytic approach. rsc.org

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use non-toxic materials, are increasingly being applied to the synthesis of benzothiazoles. airo.co.innih.gov These approaches offer more sustainable and environmentally friendly alternatives to traditional synthetic methods. ripublication.com

Solvent-Free Reactions

Performing reactions without a solvent minimizes waste and avoids the use of potentially toxic or hazardous substances. Several solvent-free methods for benzothiazole synthesis have been developed.

One effective technique is the use of microwave irradiation on solid supports. For instance, the condensation of o-aminothiophenol with aldehydes on silica (B1680970) gel under microwave irradiation produces 2-substituted benzothiazoles rapidly and efficiently. tandfonline.com The silica gel can be recovered and reused, adding to the sustainability of the process. tandfonline.com Similarly, a ball-milling strategy using recyclable zinc oxide nanoparticles (ZnO-NPs) facilitates the solvent-free synthesis of benzothiazoles, offering an environmentally friendly method with easy product isolation. rsc.org Another approach involves the simple heating of 2-aminothiophenol and an aldehyde under "melt reaction" conditions without any catalyst, resulting in high yields and short reaction times. researchgate.net

| Method | Catalyst/Support | Conditions | Yield | Reference |

| Condensation | Silica Gel | Microwave, Solvent-Free | Good | tandfonline.com |

| Condensation | ZnO-NPs | Ball-Milling, Solvent-Free | High | rsc.org |

| Condensation | None (Melt) | Heat, Solvent-Free | High (up to 97%) | researchgate.net |

| Condensation | NaHSO₄-SiO₂ | Solvent-Free | High | mdpi.comresearchgate.net |

Aqueous Media Synthesis

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Synthesizing benzothiazoles in water aligns perfectly with green chemistry principles.

A straightforward method involves heating a mixture of 2-aminothiophenol and an aromatic aldehyde in water at 110 °C, which yields 2-substituted benzothiazoles in high yields without the need for a catalyst. researchgate.net The use of catalysts can further enhance efficiency in aqueous media. For example, samarium(III) triflate [Sm(OTf)3], a water-tolerant Lewis acid, effectively catalyzes the condensation of o-aminothiophenols and aldehydes in an ethanol-water mixture at 60°C. organic-chemistry.org This method provides excellent yields (72–96%) and the catalyst is recoverable and reusable. organic-chemistry.org Cooperative catalytic systems, such as laccase/DDQ, have been used for the aerobic oxidative synthesis of benzothiazoles in aqueous media at room temperature, using oxygen from the air as the oxidant. rsc.org

| Catalyst System | Oxidant | Solvent | Conditions | Yield | Reference |

| None | Air (implicit) | Water | 110 °C | High | researchgate.net |

| Sm(OTf)₃ | - | Ethanol/Water | 60 °C | 72-96% | organic-chemistry.org |

| Laccase/DDQ | Air/O₂ | Aqueous Media | Room Temp. | 65-98% | rsc.org |

| Nano-Fe₂O₃ | - | Water | - | 75-85% | researchgate.net |

Recyclable Catalytic Systems (e.g., Heterogeneous Catalysts)

The development of recyclable catalysts, particularly heterogeneous ones, is a key area of green chemistry as it reduces waste and cost. These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Magnetically separable nanocatalysts are particularly attractive. For example, a core-shell nanocatalyst of Ag@Fe2O3 has been shown to be highly efficient for the one-pot synthesis of 2-aryl benzothiazoles at room temperature. researchgate.netbenthamdirect.com The catalyst can be easily recovered using a magnet and reused for several cycles. benthamdirect.com Similarly, Fe3O4@SiO2/collagen has been reported as a magnetically recyclable catalyst for preparing benzothiazoles. doi.org

Metal-organic frameworks (MOFs) have also emerged as effective recyclable heterogeneous catalysts. The MOF Fe3O(BDC)3 has been used for the direct arylation of benzothiazoles with aldehydes, demonstrating higher productivity than many homogeneous iron catalysts and could be recovered and reused. rsc.org Other supported catalysts, such as mesoporous silica-supported samarium (Sm@l-MSN), also offer sustainable options for synthesizing benzothiazole derivatives. iaea.org

| Catalyst | Type | Key Features | Reusability | Reference |

| Ag@Fe₂O₃ | Magnetic Core-Shell Nanoparticle | High efficiency at room temp. | Yes | benthamdirect.com |

| Fe₃O₄@SiO₂/collagen | Magnetic Nanoparticle | - | Reused up to 4 runs | doi.org |

| Fe₃O(BDC)₃ | Metal-Organic Framework (MOF) | High productivity, replaces aryl halides | Yes | rsc.org |

| Sm@l-MSN | Supported on Mesoporous Silica | Sustainable metal choice | Yes | iaea.org |

Advanced Spectroscopic Characterization and Analysis of 4 Benzylthiazole Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 4-benzylthiazole, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the thiazole (B1198619) ring, the benzyl (B1604629) group's methylene (B1212753) bridge, and the phenyl ring. The thiazole ring protons typically appear in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the sulfur and nitrogen heteroatoms. The proton at the C2 position of the thiazole ring is expected to resonate at a downfield position due to the adjacent electronegative nitrogen atom. The methylene protons of the benzyl group would appear as a singlet, while the protons of the phenyl group would show a complex multiplet pattern, unless substitution on the phenyl ring simplifies the splitting.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the thiazole ring (C2, C4, and C5) will have distinct resonances. The C2 carbon, being adjacent to both heteroatoms, is typically the most deshielded. The benzylic methylene carbon will have a characteristic chemical shift, and the carbons of the phenyl ring will show a pattern of signals indicative of a monosubstituted benzene (B151609) ring. Computational studies using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict these chemical shifts with good accuracy, aiding in the definitive assignment of the experimental spectra. mdpi.comuc.cl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted chemical shift ranges based on data from related benzothiazole (B30560) and thiazole derivatives. Actual values may vary.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiazole H2 | 8.5 - 9.0 | - |

| Thiazole H5 | 7.0 - 7.5 | - |

| Benzyl CH₂ | 4.0 - 4.5 | 35 - 45 |

| Phenyl H (ortho) | 7.2 - 7.4 | 128 - 130 |

| Phenyl H (meta) | 7.2 - 7.4 | 128 - 130 |

| Phenyl H (para) | 7.1 - 7.3 | 126 - 128 |

| Thiazole C2 | - | 150 - 160 |

| Thiazole C4 | - | 145 - 155 |

| Thiazole C5 | - | 115 - 125 |

| Phenyl C (ipso) | - | 135 - 140 |

| Phenyl C (ortho) | - | 128 - 130 |

| Phenyl C (meta) | - | 128 - 130 |

| Phenyl C (para) | - | 126 - 128 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:

C-H stretching: Aromatic C-H stretching vibrations from both the thiazole and phenyl rings are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

C=N stretching: The stretching vibration of the carbon-nitrogen double bond in the thiazole ring is a characteristic feature, typically observed in the 1650-1550 cm⁻¹ range. researchgate.net

C=C stretching: Aromatic C=C stretching vibrations from the phenyl and thiazole rings will give rise to several bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-S stretching: The thiazole ring C-S stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

The FT-Raman spectrum provides complementary information. While C=O and O-H stretching bands are strong in IR, C=C and C-S bonds often give rise to more intense signals in Raman spectra. For this compound, the symmetric vibrations of the aromatic rings and the C-S bond are expected to be prominent in the FT-Raman spectrum. researchgate.net

To aid in the precise assignment of the experimental vibrational bands, computational simulations using Density Functional Theory (DFT) are often employed. mdpi.comacademie-sciences.fr By calculating the harmonic vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated. academie-sciences.fr These calculated frequencies are often scaled to better match the experimental data, accounting for anharmonicity and other theoretical approximations. researchgate.net This combined experimental and computational approach allows for a detailed understanding of the vibrational dynamics of the molecule. researchgate.net

Table 2: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table presents expected frequency ranges based on data from related benzothiazole derivatives. researchgate.netconicet.gov.ar

| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected FT-Raman Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H stretch | 2950 - 2850 | 2950 - 2850 |

| C=N stretch (Thiazole) | 1650 - 1550 | 1650 - 1550 |

| Aromatic C=C stretch | 1600 - 1450 | 1600 - 1450 |

| CH₂ bend | 1470 - 1440 | 1470 - 1440 |

| C-S stretch (Thiazole) | 800 - 600 | 800 - 600 |

Electronic Spectroscopy for Delocalization Analysis (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule, providing insights into the extent of π-electron delocalization. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). chemguide.co.uk

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The phenyl and thiazole rings are both chromophores. The conjugation between these two systems through the methylene bridge is interrupted, meaning the electronic transitions will be largely characteristic of the individual phenyl and thiazole moieties. However, some electronic interaction can still occur. The extent of delocalization influences the energy gap between the HOMO and LUMO; greater delocalization leads to a smaller energy gap and a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). chemguide.co.ukuu.nl

By comparing the UV-Vis spectrum of this compound with that of its constituent parts (e.g., toluene (B28343) and 4-methylthiazole), the electronic interactions between the benzyl and thiazole groups can be assessed. Solvatochromism studies, where the spectrum is recorded in solvents of varying polarity, can also provide information about the nature of the electronic transitions and the change in dipole moment upon excitation. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent This table presents expected absorption ranges based on the electronic properties of similar aromatic and heterocyclic systems.

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π* (Phenyl ring) | ~260 | Moderate |

| π→π* (Thiazole ring) | ~240 | High |

| n→π* (Thiazole ring) | >280 | Low |

Solid-State Spectroscopic Techniques (if applicable to advanced research)

While solution-state spectroscopy provides valuable information about the properties of individual molecules, solid-state spectroscopic techniques can offer insights into intermolecular interactions, crystal packing, and polymorphism. For a compound like this compound, solid-state NMR and fluorescence spectroscopy could be particularly informative in advanced research contexts.

Solid-State NMR (ssNMR) can provide information about the molecular structure and dynamics in the crystalline state. acs.org Differences in chemical shifts between the solution and solid-state NMR spectra can indicate specific intermolecular interactions, such as π-stacking between the aromatic rings.

Solid-state fluorescence spectroscopy can reveal information about the aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties of this compound. rsc.org The emission properties in the solid state are highly dependent on the crystal packing and intermolecular interactions. acs.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solid-state emission colors, a phenomenon known as piezochromism if induced by pressure. rsc.org

Computational Chemistry and Molecular Modeling of 4 Benzylthiazole Derivatives

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a robust framework for analyzing the intrinsic properties of molecules. These in silico investigations allow for a detailed examination of molecular geometry, electronic structure, charge distribution, and reactivity, independent of solvent or matrix effects.

The initial step in any computational analysis is the determination of the most stable three-dimensional conformation of a molecule, known as its ground-state geometry. DFT is a preferred method for this task due to its favorable balance of accuracy and computational cost. Calculations are typically performed using a specific combination of a functional and a basis set. For instance, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set like 6-311++G(d,p) is commonly employed for organic molecules containing heteroatoms.

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the minimum energy structure on the potential energy surface. For 4-benzylthiazole derivatives, key geometric parameters include the C-S and C-N bond lengths within the thiazole (B1198619) ring and the dihedral angle describing the rotation of the benzyl (B1604629) group relative to the thiazole plane. Studies show that substituents on the benzyl ring can induce subtle but significant changes in these parameters. For example, bulky or electron-withdrawing groups can alter the planarity and bond characteristics of the system.

| Compound | Thiazole C2-N3 Bond Length (Å) | Thiazole C4-C5 Bond Length (Å) | Benzyl-Thiazole Dihedral Angle (°) |

|---|---|---|---|

| This compound | 1.371 | 1.378 | 88.5 |

| 4-(4-Nitrobenzyl)thiazole | 1.373 | 1.376 | 89.1 |

| 4-(4-Methoxybenzyl)thiazole | 1.370 | 1.379 | 87.9 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more polarizable and more chemically reactive.

For this compound derivatives, the electronic nature of the substituent on the benzyl ring significantly modulates the FMO energies. Electron-donating groups (e.g., -OCH3, -NH2) tend to raise the energy of the HOMO, making the molecule a better electron donor and decreasing the energy gap. Electron-withdrawing groups (e.g., -NO2, -CF3) lower the energies of both the HOMO and LUMO, often resulting in a smaller energy gap and increased reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | -6.58 | -0.95 | 5.63 |

| 4-(4-Nitrobenzyl)thiazole | -7.15 | -2.41 | 4.74 |

| 4-(4-Methoxybenzyl)thiazole | -6.12 | -0.81 | 5.31 |

Understanding the distribution of electronic charge within a molecule is crucial for predicting its intermolecular interactions and reactive sites. Two powerful techniques for this are Molecular Electrostatic Potential (MESP) mapping and Natural Bond Orbital (NBO) analysis.

The MESP is a 3D plot of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions of positive and negative potential. For this compound, the MESP map typically shows a region of strong negative potential (color-coded red) around the thiazole nitrogen atom (N3), indicating its character as a Lewis base and a hydrogen bond acceptor. The sulfur atom (S1) also exhibits negative potential, though generally less intense than the nitrogen. Conversely, the hydrogen atoms, particularly the one on C2 of the thiazole ring, are regions of positive potential (blue), making them susceptible to nucleophilic attack.

NBO analysis provides a quantitative measure of charge distribution by calculating the charge localized on each atom. This method confirms the qualitative insights from MESP. NBO calculations consistently show a significant negative charge on the N3 atom and a lesser negative or near-neutral charge on the S1 atom, reinforcing their roles in coordinating with electrophiles or metal ions.

| Compound | NBO Charge on Nitrogen (N3) (e) | NBO Charge on Sulfur (S1) (e) |

|---|---|---|

| This compound | -0.485 | -0.012 |

| 4-(4-Nitrobenzyl)thiazole | -0.471 | -0.008 |

| 4-(4-Methoxybenzyl)thiazole | -0.496 | -0.019 |

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived based on conceptual DFT. These parameters provide quantitative measures of a molecule's stability and reactivity. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is approximated as η ≈ (ELUMO – EHOMO) / 2. Harder molecules have larger energy gaps.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors allow for a quantitative comparison of the reactivity profiles of different derivatives. For example, a derivative with low hardness and high electrophilicity is predicted to be more reactive and a better electrophile than a derivative with high hardness and low electrophilicity.

| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|

| This compound | 2.815 | 2.35 |

| 4-(4-Nitrobenzyl)thiazole | 2.370 | 4.83 |

| 4-(4-Methoxybenzyl)thiazole | 2.655 | 2.28 |

Molecular Docking Studies

While quantum chemical studies reveal the intrinsic properties of a molecule, molecular docking simulations are employed to predict how that molecule might interact with a specific biological macromolecule, such as a protein or enzyme. This technique is central to structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action at the molecular level.

Molecular docking involves placing a ligand (the this compound derivative) into the binding site of a receptor protein (whose 3D structure is typically obtained from the Protein Data Bank, PDB) and evaluating the feasibility of the resulting complex. A scoring function estimates the binding affinity, usually expressed as a negative value in kcal/mol, where a more negative score suggests a stronger, more favorable interaction.

For this compound derivatives, which have been explored as inhibitors of various enzymes, docking studies can reveal critical binding modes. For example, when docked into the active site of an enzyme like Cyclooxygenase-2 (COX-2, PDB ID: 3LN1), the analysis focuses on identifying key non-covalent interactions:

Hydrogen Bonds: The electron-rich thiazole nitrogen is a prime candidate for forming hydrogen bonds with donor residues in the active site, such as Arginine (Arg) or Serine (Ser).

Hydrophobic Interactions: The benzyl group can fit into hydrophobic pockets lined with nonpolar amino acid residues like Leucine (Leu), Valine (Val), and Isoleucine (Ile).

π-π Stacking: The aromatic benzyl and thiazole rings can engage in π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

By comparing the docking scores and interaction patterns of various derivatives, researchers can build a structure-activity relationship (SAR) model. This model can explain why certain substituents enhance binding affinity while others diminish it, providing a rational basis for designing next-generation compounds with improved potency and selectivity.

| Derivative | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residue, Distance Å) | Key Hydrophobic/π-π Interactions (Residues) |

|---|---|---|---|

| This compound | -7.8 | N3 with Ser530 (2.9 Å) | Benzyl ring with Leu352, Val523, Ala527 |

| 4-(4-Nitrobenzyl)thiazole | -8.5 | N3 with Ser530 (2.8 Å); Nitro O with Arg120 (3.1 Å) | Benzyl ring with Leu352, Val523; π-π with Tyr385 |

| 4-(4-Methoxybenzyl)thiazole | -8.1 | N3 with Ser530 (3.0 Å) | Benzyl ring with Leu352, Val523, Ala527; Methoxy (B1213986) group with Val116 |

Binding Affinity Predictions

The prediction of binding affinity is a cornerstone of computational drug discovery, providing quantitative estimates of how strongly a potential drug molecule, such as a this compound derivative, will bind to its biological target. This process is crucial for prioritizing compounds for synthesis and experimental testing. The primary computational method used for this purpose is molecular docking.

Molecular docking simulations model the interaction between a ligand (the small molecule) and a macromolecule (the protein target). These simulations explore various possible conformations and orientations of the ligand within the protein's binding site and calculate a score that reflects the strength of the interaction. mdpi.com This score, often expressed as binding energy in kilocalories per mole (kcal/mol), helps predict the binding affinity. mdpi.com A more negative binding energy value typically indicates a more stable and favorable interaction. ajgreenchem.com

Numerous studies on benzothiazole (B30560) derivatives have utilized molecular docking to predict their binding affinities against a wide range of protein targets. For instance, in the search for inhibitors of the SARS-CoV-2 main protease, designed thiazolidinone-based benzothiazole derivatives showed promising calculated free binding energies ranging from -8.63 to -10.78 kcal/mol. mdpi.com Similarly, docking studies of benzothiazole derivatives against the trehalase enzyme from malaria-transmitting mosquitos revealed potential inhibitors with binding affinities of -8.7 kcal/mol and -8.2 kcal/mol. nih.govfrontiersin.org

In the context of cancer research, molecular docking has been employed to screen benzothiazole derivatives against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Some derivatives exhibited superior binding affinities compared to standard drugs like Sorafenib. hep.com.cn For example, newly synthesized benzothiazole-based triazole derivatives showed high negative binding energies of -8.2 kcal/mol against Human Myosin 9b protein, which is associated with lung cancer. ajgreenchem.com Other studies targeting EGFR found that certain benzothiazole-triazole hybrids had strong binding affinities, with IC50 values as low as 0.69 µM. rsc.org

These computational predictions are vital for understanding the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds. By analyzing the interactions—such as hydrogen bonds and hydrophobic interactions—between the ligand and specific amino acid residues in the binding site, researchers can rationally design new derivatives with improved affinity and selectivity. mdpi.comtandfonline.com

Table 1: Predicted Binding Affinities of Benzothiazole Derivatives for Various Protein Targets

Structure Activity Relationship Sar Studies of Substituted Benzylthiazole and Benzothiazole Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of benzylthiazole and benzothiazole (B30560) analogues is profoundly influenced by the nature and position of substituents on the bicyclic ring system and any associated phenyl groups. Research has demonstrated that even minor modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.

Substituents at the 2-position of the benzothiazole ring have been a primary focus of modification. The introduction of different functional groups at this position, such as amino, thiol, or phenyl groups with various lipophilic characteristics (e.g., -NH2, -OH, -CH3, -Cl), has been shown to enhance biological activities. pharmacyjournal.in For instance, phenyl and substituted phenyl groups at the 2-position have been associated with anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in

The substitution pattern on the benzene (B151609) ring of the benzothiazole core is also crucial. Halogen substituents, for example, have been noted to confer anticonvulsant properties. pharmacyjournal.in Specifically, the presence of a fluorine atom can enhance desirable pharmacological properties like increased biological half-life, better receptor binding, and improved lipophilicity, which may lead to better cell membrane permeability. researchgate.netresearchgate.net In the context of anticancer activity, hydrophobic moieties on the benzothiazole scaffold are considered beneficial. pharmacyjournal.in Group-based quantitative structure and activity relationship (GQSAR) analysis has indicated that hydrophobic groups at certain positions can potentiate anticancer activity.

Furthermore, the position of substituents can dictate the potency of the compound. For example, replacing hydrogen with chlorine or fluorine at the 5th position of the benzothiazole ring can increase potency, while hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups at the 6th position can also boost a compound's efficacy. pharmacyjournal.in However, in some cases, certain substitutions can be detrimental to activity. For instance, a methoxy group at the 5th position of the benzothiazole ring was found to reduce binding potency to acetylcholinesterase and monoamine oxidase B, likely by altering the compound's conformation. rsc.org

In a study of benzothiazole-phenyl analogues as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), it was found that trifluoromethyl groups on the aromatic rings were well-tolerated by the enzymes when placed at the ortho and para positions. nih.govnih.gov

The following table summarizes the observed effects of various substituents at different positions on the benzothiazole ring based on multiple studies.

| Position | Substituent | Observed Effect on Biological Activity | Reference |

| 2 | Thiol, Amino, Pyrazoline, Phenyl with lipophilic groups (-NH2, -OH, -CH3, -Cl) | Strengthened activity | pharmacyjournal.in |

| 2 | Phenyl and substituted phenyl groups | Anticancer, anti-TB, anticonvulsant, anti-inflammatory properties | pharmacyjournal.in |

| 5 | -Cl, -F | Increased potency | pharmacyjournal.in |

| 5 | Methoxy group (-OCH3) | Reduced binding potency to AChE and MAO-B | rsc.org |

| 6 | -OH, -OCH3, -CH3 | Boosted potency | pharmacyjournal.in |

| General | Hydrophobic moieties | Favorable for cytotoxic activity against cancer cell lines | pharmacyjournal.in |

| General | Fluorine | Enhances biological half-life, receptor binding, and lipophilicity | researchgate.net |

| Aromatic Rings | Trifluoromethyl groups (ortho and para positions) | Well-tolerated by sEH and FAAH enzymes | nih.govnih.gov |

Rational Design Based on SAR Insights

The insights gained from SAR studies are fundamental to the rational design of new, more effective therapeutic agents. By understanding which structural modifications lead to improved activity, researchers can design novel compounds with enhanced potency, selectivity, and better pharmacokinetic profiles. The process of rational drug design often involves creating a series of analogues based on a lead compound and evaluating them to build a comprehensive SAR profile. nih.gov

For example, based on the understanding that hydrophobic groups can enhance anticancer activity, new benzothiazole derivatives can be designed with specific lipophilic substituents to target cancer cells more effectively. Similarly, the knowledge that certain halogen substitutions can impart anticonvulsant properties allows for the focused design of new antiepileptic drugs. pharmacyjournal.in

The development of potent STAT3 inhibitors has been guided by rational design based on a benzothiazole hit compound. nih.gov By designing and synthesizing a series of derivatives with unique binding modes in the SH2 domain of STAT3, researchers were able to develop more potent inhibitors. nih.gov This approach highlights how SAR data can be used to optimize the interaction between a ligand and its biological target.

Another application of rational design is in overcoming drug resistance. By understanding the SAR of a particular class of compounds, it may be possible to design new analogues that are less susceptible to the mechanisms of resistance. researchgate.net

Multi-Target Ligand Design and SAR Analysis

Chronic and complex diseases often involve multiple biological pathways, making a single-target therapeutic approach less effective. This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets. nih.gov The benzothiazole scaffold has proven to be a valuable framework for the design of such MTDLs. nih.gov

The design of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management is a prime example of multi-target ligand design using the benzothiazole scaffold. nih.govnih.gov SAR studies in this area have focused on optimizing the inhibitory activity against both enzymes simultaneously. These studies have revealed that specific substitutions on the benzothiazole-phenyl core can modulate the dual-inhibitory profile. nih.gov

In the context of Alzheimer's disease, which has a multifactorial pathology, benzothiazole-based derivatives have been designed as MTDLs targeting histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov SAR analysis of these compounds has helped in identifying derivatives with a balanced activity profile against these multiple targets. For instance, a pyrrolidin-1-yl-methanone derivative of benzothiazole emerged as a promising MTDL with potent activity at the H3 receptor and significant inhibitory effects on AChE, BuChE, and MAO-B. nih.gov

The development of these multi-target ligands relies heavily on a thorough understanding of the SAR for each individual target, as well as the interplay between the structural modifications required for activity at each target.

Advanced Biological Activity Research and Mechanistic Investigations of 4 Benzylthiazole and Analogues Excluding Clinical Data

Anticancer/Antiproliferative Research

The anticancer potential of benzothiazole (B30560) derivatives has been a subject of extensive study, with research highlighting their ability to interfere with key cellular processes involved in cancer cell proliferation and survival.

Benzothiazole analogues have demonstrated notable inhibitory effects against several enzymes that are critical for tumor growth and progression. A key area of investigation has been their impact on protein kinases, which are often dysregulated in cancer. researchgate.net

VEGFR-2 Inhibition : A series of 2-aminobenzothiazole (B30445) hybrids were synthesized and evaluated for their antitumor effects. tandfonline.com One of the most promising compounds, 4a , emerged as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC50 value of 91 nM. tandfonline.com This inhibition is significant as VEGFR-2 plays a crucial role in angiogenesis, the process of forming new blood vessels that tumors need to grow. mdpi.com

Carbonic Anhydrase (CA) Inhibition : The benzothiazole scaffold has been identified as crucial for the inhibition of the metalloenzyme carbonic anhydrase (CA). tandfonline.comnih.gov Certain tumor-associated CAs are involved in regulating pH in the tumor microenvironment, and their inhibition is a strategy for developing agents effective against hypoxic tumors. tandfonline.comnih.gov

Other Enzymes : Studies have also shown that certain benzothiazole derivatives can inhibit other enzymes like tyrosinase, pancreatic lipase, and α-amylase. researchgate.net

Table 1: Enzyme Inhibition by Benzothiazole Analogues

| Compound/Analogue Class | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole hybrid 4a | VEGFR-2 | 91 nM | tandfonline.com |

| Benzothiazole Scaffolds | Carbonic Anhydrase (CA) | Not specified | tandfonline.comnih.gov |

| Benzo[d]thiazol-2-yl 4-bromobenzenesulfonate | Pancreatic Lipase | 22.73±4.15 µM | researchgate.net |

| Benzo[d]thiazol-2-yl 4-chlorobenzenesulfonate | Pancreatic Lipase | 25.28±1.95 µM | researchgate.net |

| Benzo[d]thiazol-2-yl 4-methylbenzenesulfonate | α-Amylase | 43.31±4.3 µM | researchgate.net |

The antiproliferative activity of 4-benzylthiazole analogues has been confirmed across a diverse panel of human cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Pancreatic and Paraganglioma Cells : A library of phenylacetamide derivatives containing the benzothiazole nucleus induced a marked reduction in cell viability at low micromolar concentrations in pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2) and paraganglioma cell lines (PTJ86i, PTJ64i). mdpi.combohrium.com

Breast, Colon, and Liver Cancer Cells : The antitumor effect of new benzothiazole hybrids was assessed against HCT-116 (colon), HEPG-2 (liver), and MCF-7 (breast) cancer cell lines. tandfonline.com Compound 4a was the most potent, with IC50 values of 5.61, 7.92, and 3.84 µM, respectively. tandfonline.com Flow cytometric analysis in MCF-7 cells revealed that compounds 4a and 4c inhibited the cell population in the S phase of the cell cycle, while compound 8a caused inhibition in the G1/S phase. tandfonline.com

Lung Cancer Cells : In a study on the human carcinoma cell line Lung A549, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide showed cytotoxic properties with an IC50 value of 68 μg/mL. researchgate.net Other studies have also demonstrated the efficacy of benzothiazole derivatives against lung cancer cell lines like H460 and A549. tandfonline.com

Apoptosis Induction : A pyrrolidine-based imidazo (B10784944) benzothiazole derivative demonstrated features of apoptosis, including the enhancement of caspase-3 levels, in HepG2, MCF-7, and HeLa cell lines. nih.gov

Table 2: Antiproliferative Activity of Benzothiazole Analogues in Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Cell Line Origin | Antiproliferative Effect (IC50 / GI50) | Mechanism | Reference |

|---|---|---|---|---|---|

| Phenylacetamide derivatives | AsPC-1, BxPC-3, Capan-2 | Pancreatic Cancer | Low micromolar concentrations | Viability reduction | mdpi.combohrium.com |

| Compound 4a | HCT-116 | Colon Carcinoma | 5.61 µM | S Phase Arrest | tandfonline.com |

| Compound 4a | HEPG-2 | Liver Carcinoma | 7.92 µM | S Phase Arrest | tandfonline.com |

| Compound 4a | MCF-7 | Breast Adenocarcinoma | 3.84 µM | S Phase Arrest | tandfonline.com |

| Compound 8a | MCF-7 | Breast Adenocarcinoma | 10.86 µM | G1/S Phase Arrest | tandfonline.com |

| Imidazo benzothiazole 4 | HepG2, MCF-7, HeLa | Liver, Breast, Cervical | Not specified | Apoptosis (Caspase-3 enhancement) | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 | Lung Carcinoma | 68 μg/mL | Cytotoxicity | researchgate.net |

To better understand the anticancer activity of benzothiazole derivatives, computational tools have been used to predict their molecular targets. A target prediction analysis was carried out on a particularly active phenylacetamide derivative, 4l , using multiple computational tools. mdpi.combohrium.com This in silico approach helps to identify potential protein targets that contribute to the observed antiproliferative activity. mdpi.com

The analysis identified two protein classes as the most likely targets:

Cannabinoid Receptors : Predicted by four out of six programs, this class includes CBR1, CBR2, and the orphan G-protein coupled receptor 55 (GPCR55). researchgate.net

Sentrin-Specific Proteases (SENPs) : Suggested by three out of six programs, this family includes SENP6, SENP7, and SENP8. researchgate.net

Further docking studies predicted the binding pose of compound 4l within the catalytic site of a SENP2-loop1 chimera of SENP6, reinforcing the plausibility of this interaction. mdpi.com These predictions provide a foundation for further in vitro and in vivo studies to validate these novel targets for benzothiazole derivatives. mdpi.com

Table 3: Predicted Molecular Targets for Benzothiazole Derivative 4l

| Predicted Target Class | Specific Targets Identified | Number of Predictive Tools | Reference |

|---|---|---|---|

| Cannabinoid Receptors | CBR1, CBR2, GPCR55 | 4 / 6 | researchgate.net |

| Sentrin-Specific Proteases | SENP6, SENP7, SENP8 | 3 / 6 | researchgate.net |

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

Benzothiazole derivatives have been recognized for their broad-spectrum antimicrobial properties. nih.gov Research has focused on identifying the specific enzymes they inhibit within microbes and understanding the resulting mechanisms of growth inhibition.

The antibacterial action of benzothiazole analogues is often attributed to the inhibition of essential microbial enzymes that are absent or significantly different in humans, making them attractive targets. nih.gov

MurB Inhibition : Thiazolidin-4-one derivatives of benzothiazole were synthesized as antibacterial agents. nih.gov Docking analysis showed that active compounds formed a stable complex with the E. coli MurB (UDP-N-acetylenolpyruvylglucosamine reductase) enzyme, which is vital for the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov

DNA Gyrase and Tyrosine Kinase : Conjugates of benzothiazole and N-acetyl-glucosamine were found to form complexes with the targeted enzymes DNA gyrase and tyrosine kinase, explaining their antibacterial activity against S. aureus and E. coli. nih.gov

Dihydropteroate Synthase (DHPS) : New benzothiazole derivatives were evaluated for their ability to inhibit the DHPS enzyme. mdpi.com Several compounds showed IC50 values comparable to the standard drug sulfadiazine. mdpi.com This enzyme is critical for folate synthesis in bacteria, and its inhibition leads to a bacteriostatic effect. rsc.org

LD-Carboxypeptidase : Docking studies for a series of thiazolidinone derivatives predicted that the inhibition of LD-carboxypeptidase, an enzyme involved in cell wall maintenance, is a probable mechanism for their antibacterial activity. nih.govresearchgate.net

Table 4: Predicted and Confirmed Enzyme Targets for Antimicrobial Benzothiazole Analogues

| Compound/Analogue Class | Microbial Target Enzyme | Organism(s) | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives | MurB (Uridine diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase) | E. coli | nih.gov |

| Benzothiazole-N-acetyl-glucosamine conjugates | DNA Gyrase, Tyrosine Kinase | S. aureus, E. coli | nih.gov |

| Pyrazolyl-benzothiazole derivatives | Dihydropteroate Synthase (DHPS) | S. aureus | mdpi.com |

| Thiazolidinone derivatives | LD-Carboxypeptidase | Not specified | nih.govresearchgate.net |

| Various Analogues | Dihydroorotase, Peptide Deformylase, Dihydrofolate Reductase | Various Bacteria | nih.gov |

The inhibition of key enzymes by this compound analogues disrupts critical cellular pathways in microbes, leading to the cessation of growth and, in some cases, cell death.

Inhibition of Cell Wall Synthesis : As established through the targeting of enzymes like MurB and LD-carboxypeptidase, a primary mechanism of action for many benzothiazole derivatives is the disruption of peptidoglycan synthesis. nih.govnih.gov This compromises the integrity of the bacterial cell wall, a structure essential for survival.

Disruption of Folate Synthesis : By inhibiting DHPS, benzothiazole sulfonamide analogues block the metabolic pathway for synthesizing folate. mdpi.comrsc.org Bacteria must produce their own folate, which is a necessary precursor for the synthesis of nucleic acids (DNA and RNA). This inhibition prevents bacterial cell division and results in a bacteriostatic effect. rsc.org

Interference with DNA Replication : The targeting of DNA gyrase by certain benzothiazole derivatives interferes with the process of DNA replication and repair, ultimately leading to bacterial cell death. nih.gov

Anti-Inflammatory and Analgesic Research

Research into the anti-inflammatory and analgesic properties of this compound and its analogues has identified promising compounds that target key enzymatic pathways involved in pain and inflammation. These investigations have focused on multi-target strategies to enhance therapeutic efficacy.

Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

A significant area of research has been the development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in independent pathways that regulate pain and inflammation. Simultaneous inhibition of both sEH and FAAH is a novel therapeutic approach aimed at producing synergistic analgesic effects.

Structure-activity relationship (SAR) studies have revealed that the 4-phenylthiazole (B157171) moiety is well-tolerated by both sEH and FAAH, leading to the development of potent dual inhibitors with IC50 values in the low nanomolar range. For instance, certain 4-phenylthiazole-based analogues have demonstrated excellent inhibitory capabilities. researchgate.netnih.gov The strategic placement of various functional groups on the phenyl ring of the thiazole (B1198619) scaffold has been shown to significantly influence the inhibitory potency at both enzymes. For example, the introduction of a fluoro-group at the para-position of the phenyl ring can enhance sEH inhibition, while a nitro-group at the same position can yield potent FAAH inhibition. nih.gov

Extensive research has been conducted on benzothiazole-phenyl-based compounds, which share structural similarities with this compound analogues. These studies have identified dual inhibitors with low nanomolar potencies for both human sEH and FAAH enzymes. nih.gov One notable 2-chloro benzothiazole-phenyl analogue demonstrated IC50 values of 9.6 nM for human sEH and 7 nM for human FAAH. researchgate.netnih.gov Further modifications, such as the placement of trifluoromethyl groups on the aromatic rings, have been found to be well-tolerated by both enzymes. uni.lu

The following table summarizes the in vitro inhibitory activities of selected thiazole and benzothiazole analogues against human sEH and FAAH.

Table 1: Dual sEH and FAAH Inhibitory Activities of Thiazole and Benzothiazole Analogues

| Compound ID | Structure | h-sEH IC50 (nM) | h-FAAH IC50 (nM) |

|---|---|---|---|

| Analogue 1 | 4-Phenylthiazole derivative | 2.5 | 9.8 |

| Analogue 2 | 2-Chloro benzothiazole-phenyl derivative | 9.6 | 7 |

| Analogue 3 | para-Fluoro-phenylthiazole derivative | 10.7 | 48.8 |

| Analogue 4 | para-Nitro-phenylthiazole derivative | >1000 | 3.1 |

This table is interactive. Users can sort the data by clicking on the column headers.

Modulatory Effects on Inflammatory Pathways

Beyond dual sEH and FAAH inhibition, research has explored the broader anti-inflammatory mechanisms of this compound analogues, particularly their ability to modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. nih.govnih.gov

Studies on benzothiazole derivatives have shown their potential to suppress the activation of NF-κB. nih.gov This inhibition, in turn, can lead to the downregulation of downstream inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov For example, benzothiazole compounds bearing fluorine and nitro substituents have been observed to inhibit NF-κB, leading to the suppression of COX-2 and iNOS activation in cellular models. nih.gov The anti-inflammatory effects of some salicylic (B10762653) acid derivatives have also been attributed to their ability to inhibit the translocation of NF-κB into the nucleus. researchgate.net

Anticonvulsant Research

The therapeutic potential of this compound and its analogues has been investigated in the context of anticonvulsant activity. This research explores the interaction of these compounds with neurotransmitter systems to mitigate seizure activity.

Interaction with Neurotransmitter Receptors (e.g., Nicotinic Acetylcholine (B1216132) Ion Gated Receptors)

The neuronal nicotinic acetylcholine receptors (nAChRs) have been identified as a potential target for the development of novel antiepileptic drugs. psu.edu Altered function of these receptors has been associated with certain forms of epilepsy. psu.edu Consequently, compounds that can modulate nAChR activity are of significant interest in anticonvulsant research.

While direct studies on this compound analogues' interaction with nAChRs are limited, the broader class of thiazole and benzothiazole derivatives has been explored for anticonvulsant properties. nih.gov It is hypothesized that the anticonvulsant effects of some of these heterocyclic compounds may be mediated through their interaction with various neurotransmitter receptors, including nAChRs. Nicotinic antagonists, for instance, have demonstrated anticonvulsant potency in preclinical models. psu.edunih.gov The structural features of this compound make it a candidate for interaction with the binding sites on these receptors, potentially leading to a modulation of neuronal excitability and a reduction in seizure susceptibility. Further research is needed to elucidate the precise nature of this interaction and to establish a definitive mechanism of action for this compound analogues as anticonvulsants targeting nAChRs.

Antidiabetic Research

In the field of metabolic diseases, this compound analogues have been investigated for their potential as antidiabetic agents, with a particular focus on the inhibition of key enzymes involved in carbohydrate metabolism.

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

Several studies have demonstrated the α-glucosidase inhibitory potential of benzothiazole derivatives. nih.gov The inhibitory activity is influenced by the nature and position of substituents on the benzothiazole scaffold. Structure-activity relationship studies have provided insights into the molecular features that contribute to potent inhibition. For example, the presence of specific functional groups can enhance the binding affinity of these compounds to the active site of the α-glucosidase enzyme.

The following table presents the in vitro α-glucosidase inhibitory activity of a selection of benzothiazole and related heterocyclic derivatives.

Table 2: Alpha-Glucosidase Inhibitory Activity of Benzothiazole and Related Analogues

| Compound ID | Compound Class | IC50 (µM) |

|---|---|---|

| Analogue 5 | Benzothiazole-linked hydroxypyrazolone | 155.10 |

| Analogue 6 | Benzothiazole-linked hydroxypyrazolone | 171.00 |

| Analogue 7 | Benzothiazine derivative | 18.25 |

| Analogue 8 | Benzothiazine derivative | 20.76 |

| Acarbose (Standard) | - | 58.8 |

This table is interactive. Users can sort the data by clicking on the column headers.

Mechanistic Insights into Hypoglycemic Activity

Research into the hypoglycemic properties of thiazole-containing compounds has revealed several potential mechanisms of action, primarily centered around the enhancement of glucose uptake and the modulation of key metabolic pathways. While direct mechanistic studies on this compound are not extensively detailed in the available literature, investigations into its analogues, particularly benzothiazole derivatives, offer significant insights.

One proposed mechanism is the potentiation of insulin's effects. Some benzothiazole derivatives have been observed to exert their hypoglycemic action by enhancing the pancreatic secretion of insulin (B600854) from existing beta cells or by facilitating its release from a bound form. koreascience.kr This suggests an insulin-sensitizing effect, which is a critical therapeutic target in type 2 diabetes.

Another significant pathway involves the activation of Adenosine monophosphate-activated protein kinase (AMPK). rsc.org AMPK is a crucial cellular energy sensor that, when activated, stimulates glucose uptake in skeletal muscle cells and insulin secretion from pancreatic β-cells. rsc.org Certain benzothiazole derivatives have been identified as AMPK-activating agents, thereby increasing the rate of glucose uptake. rsc.org Thiazolidinediones (TZDs), a well-known class of antidiabetic drugs containing a thiazole ring, are known to target Peroxisome Proliferator-Activated Receptor gamma (PPARγ). rasayanjournal.co.in However, research is expanding to other targets, and thiazole derivatives are being investigated for their inhibitory effects on enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and absorption. rasayanjournal.co.innih.gov

The structural features of these compounds, such as the presence of a substituted benzyl (B1604629) group, have been noted as potentially essential for their activity, highlighting the importance of the molecular structure in their hypoglycemic effects. nih.gov

Antileishmanial Research

Thiazole derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a neglected tropical disease. tandfonline.comresearchgate.net Research has demonstrated that various synthetic thiazole-based compounds exhibit significant leishmanicidal activity against different species of Leishmania, including Leishmania infantum, Leishmania amazonensis, and Leishmania braziliensis. researchgate.netnih.govtandfonline.com These compounds have shown efficacy against both the promastigote (the motile, flagellated form in the insect vector) and the amastigote (the intracellular, non-motile form in the mammalian host) stages of the parasite. researchgate.netnih.govtandfonline.com

Studies have highlighted that many thiazole derivatives possess low cytotoxicity to mammalian cells, indicating a selective action against the parasite. researchgate.netnih.gov For instance, a series of thiazoacetylpyridines and thiazopyridines were effective in inhibiting the growth of L. infantum promastigotes and reducing macrophage infection by amastigotes. researchgate.netnih.gov The promising activity and selectivity of these compounds underscore the potential of the thiazole scaffold in the development of novel antileishmanial drugs. nih.govtandfonline.com

Mitochondrial Dysfunction as a Mechanism of Action

A primary mechanism underlying the antileishmanial activity of thiazole analogues and other compounds is the induction of mitochondrial dysfunction in the parasite. nih.govmiragenews.comeurekalert.org Since kinetoplastids like Leishmania possess a single, large mitochondrion, this organelle represents a critical and vulnerable target for chemotherapy. miragenews.commdpi.comnih.gov

Treatment of Leishmania with active compounds has been shown to cause a collapse or depolarization of the mitochondrial membrane potential (ΔΨm). nih.govasm.org This disruption of the mitochondrial membrane's integrity impairs vital functions, including the electron transport chain and ATP production, leading to a severe energy crisis within the parasite. miragenews.comeurekalert.orgnih.gov

Furthermore, mitochondrial dysfunction is often linked to an increase in the production of reactive oxygen species (ROS). nih.govmdpi.com The overproduction of ROS creates a state of oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. nih.govmiragenews.com This cascade of events, initiated by mitochondrial damage, can trigger an apoptosis-like programmed cell death pathway in the parasite, characterized by DNA fragmentation and exposure of phosphatidylserine. nih.govresearchgate.net Ultrastructural analyses of treated parasites have revealed significant morphological changes, including mitochondrial swelling and the appearance of autophagic vacuoles, further confirming the central role of mitochondrial disruption in the antileishmanial mechanism of action. nih.govnih.govnih.gov

G Protein-Coupled Receptor (GPCR) Antagonism Research (e.g., GPR35)

The thiazole scaffold, particularly in the form of benzothiazole, has been investigated for its ability to modulate the activity of G protein-coupled receptors (GPCRs). One such receptor that has garnered attention is GPR35, an orphan GPCR linked to various diseases, including type-2 diabetes, inflammation, and pain. nih.gov

Research has led to the identification of benzothiazole derivatives that act as antagonists for GPR35. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to understand the molecular features required for this antagonistic activity. These studies have revealed that the benzothiazole core, along with specific substitutions, is crucial for binding to and inhibiting the receptor. nih.govnih.gov For example, the compound CID1231538, a benzothiazole analog, has been identified as a potent GPR35 antagonist. medchemexpress.com

The modular nature of the synthetic routes used to create these analogues has allowed for the systematic exploration of different parts of the scaffold, demonstrating that all segments of the molecule can play an important role in its activity. nih.govnih.gov While much of the specific research has focused on benzothiazole derivatives, these findings suggest that the broader thiazole chemical space may hold potential for the development of ligands targeting GPCRs like GPR35. nih.govnih.gov The development of selective antagonists for GPR35 is considered an urgent need for creating research tools to better understand the receptor's function in various pathologies. nih.gov

General Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, p38α MAP Kinase)

The thiazole nucleus is a key structural component in a variety of enzyme inhibitors, demonstrating its versatility as a pharmacophore. globalresearchonline.netrsc.org Research has explored the inhibitory potential of this compound analogues against several enzyme classes, including carbonic anhydrases and p38α mitogen-activated protein (MAP) kinase.

Carbonic Anhydrase Inhibition:

Sulfonamide-containing benzothiazole derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com These enzymes play critical roles in various physiological processes, and their inhibition is relevant for treating conditions like glaucoma and certain types of cancer. Studies have shown that some 2-amino-benzothiazole-6-sulfonamide derivatives can inhibit isoforms such as hCA I, II, VII, and the tumor-associated hCA IX with inhibition constants (Kᵢ) in the nanomolar range. nih.gov The substitution pattern on the benzothiazole ring significantly influences the inhibitory potency and isoform selectivity. nih.gov

p38α MAP Kinase Inhibition:

The p38α MAP kinase is a key enzyme in the inflammatory cascade, regulating the production of pro-inflammatory cytokines like TNF-α. researchgate.netnih.gov Its inhibition is a therapeutic strategy for chronic inflammatory diseases. Benzothiazole derivatives have been identified as potent inhibitors of p38α MAP kinase. nih.govresearchgate.net For instance, a series of N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines showed significant inhibitory activity, with some compounds exhibiting IC₅₀ values superior to the standard inhibitor SB203580. nih.gov Molecular docking studies suggest that these compounds bind effectively within the active site of the enzyme, forming key interactions that lead to its inhibition. researchgate.net

Below is a table summarizing the inhibitory activities of selected thiazole analogues against various enzymes.

| Compound Class | Enzyme Target | Key Findings | Reported Activity (IC₅₀/Kᵢ) |

|---|---|---|---|

| 2-Amino-benzothiazole-6-sulfonamides | Carbonic Anhydrase (hCA I, II, VII, IX) | Showed potent, isoform-selective inhibition. nih.gov | Kᵢ values in the low nanomolar to micromolar range. nih.gov |

| Triazole-based benzothiazoles | p38α MAP Kinase | Demonstrated superior inhibitory activity compared to standard inhibitors. nih.gov | IC₅₀ = 0.036 µM for the most active compound. nih.gov |

| Thiazolidinone-based benzothiazoles | α-Amylase & α-Glucosidase | Exhibited potent dual inhibition, surpassing the standard drug acarbose. nih.gov | IC₅₀ values as low as 2.10 µM (α-amylase) and 3.20 µM (α-glucosidase). nih.gov |

| Thiazole carboxamides | Cyclooxygenase (COX-1 & COX-2) | Displayed significant inhibitory activity against both COX enzymes. acs.org | IC₅₀ values in the sub-micromolar range for both enzymes. acs.org |

Advanced Materials Science Applications of Benzothiazole Derivatives

Optoelectronic Device Components

The 4-benzylthiazole framework serves as a valuable building block for organic semiconductor materials used in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electron-deficient nature of the thiazole (B1198619) ring makes it suitable for constructing n-type (electron-transporting) or ambipolar materials, while the benzyl (B1604629) substituent can be used to influence solubility, morphology, and intermolecular interactions.

In OLEDs, thiazole-containing compounds are frequently employed as hosts for phosphorescent emitters or as components in electron-transport layers (ETLs). The high triplet energy (E_T) often associated with the thiazole ring is crucial for efficiently hosting blue phosphorescent dopants, preventing reverse energy transfer from the dopant to the host. While the parent this compound is not typically used directly, its core structure is integral to more complex molecular designs. For example, linking multiple thiazole units or functionalizing the benzyl ring can create conjugated systems with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport within the multilayered OLED stack. The non-coplanar arrangement induced by the methylene (B1212753) bridge between the phenyl and thiazole rings in this compound can disrupt π-π stacking, a strategy often used to suppress aggregation-caused quenching (ACQ) and enhance solid-state luminescence efficiency.

Chemosensors and Biosensors

The nitrogen and sulfur heteroatoms within the this compound core provide excellent coordination sites for metal ions, making its derivatives highly effective as chemosensors. These sensors typically operate via photophysical changes, such as fluorescence quenching or enhancement, or through colorimetric responses upon selective binding to a target analyte.

Research has demonstrated that thiazole-based probes can exhibit high sensitivity and selectivity for various environmentally and biologically significant metal ions. For instance, a rhodamine-functionalized thiazole derivative was developed as a "turn-on" fluorescent chemosensor for the detection of aluminum ions (Al³⁺). In the absence of Al³⁺, the probe exists in a non-fluorescent, spirocyclic form. Upon coordination with Al³⁺, the spirolactam ring opens, resulting in a dramatic increase in fluorescence intensity, enabling detection at nanomolar concentrations.

Similarly, other derivatives have been engineered for the selective detection of copper (Cu²⁺). In one study, a sensor incorporating a thiazole unit demonstrated a ratiometric and colorimetric response to Cu²⁺, with the binding event causing a distinct color change from colorless to yellow, visible to the naked eye. The mechanism relies on the chelation of Cu²⁺ by the thiazole nitrogen and other donor atoms in the molecule, which perturbs the internal charge transfer (ICT) character of the system. The benzyl group in such structures can enhance the sensor's performance by improving its solubility in relevant media and by sterically influencing the geometry of the binding pocket, thereby contributing to selectivity.

| Thiazole Derivative Class | Target Analyte | Detection Method | Limit of Detection (LOD) | Key Finding |

|---|---|---|---|---|

| Rhodamine-Thiazole Conjugate | Al³⁺ | Fluorescence "Turn-On" | 38.5 nM | High selectivity for Al³⁺ over other metal ions; binding induces spirolactam ring-opening. |

| Thiazole-Hydrazone Derivative | Cu²⁺ | Colorimetric & Ratiometric Fluorescence | 0.21 μM | Selective binding of Cu²⁺ leads to a visible color change and a ratiometric shift in emission. |

| Thiazole-Schiff Base | Fe³⁺ | Fluorescence Quenching | 5.4 μM | The sensor shows a "turn-off" response due to paramagnetic quenching by Fe³⁺. |

Fluorescent and Phosphorescent Materials

The intrinsic photophysical properties of the this compound scaffold make it a foundation for developing novel luminescent materials. The combination of the thiazole and phenyl rings creates a π-conjugated system capable of absorbing UV light and emitting in the visible spectrum, typically in the blue region. The fluorescence properties, including quantum yield, emission wavelength, and Stokes shift, can be precisely tuned by chemical modification.

For example, attaching strong electron-donating groups (e.g., methoxy (B1213986), amino) to the benzyl ring or electron-withdrawing groups to the thiazole ring can modulate the HOMO-LUMO gap and enhance intramolecular charge transfer (ICT), leading to red-shifted emission and increased sensitivity to solvent polarity (solvatochromism).